Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identity
The systematic nomenclature of methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is methyl 3-(2-piperidin-2-ylethoxy)propanoate;hydrochloride, which accurately describes the connectivity pattern and functional group arrangement within the molecular framework. The Chemical Abstracts Service registry number for this compound is 1219967-54-0, providing unambiguous identification within chemical databases and literature.
The molecular formula has been determined as C₁₁H₂₂ClNO₃, indicating the presence of eleven carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of this compound is calculated as 251.75 grams per mole, reflecting the combined mass of all constituent atoms including the hydrochloride salt form. The compound exists as a crystalline solid under standard conditions, with the hydrochloride salt formation enhancing its stability and solubility characteristics compared to the free base form.
The structural nomenclature reveals several key components that define the compound's chemical identity. The propanoate portion indicates a three-carbon carboxylic acid derivative bearing a methyl ester group at the terminal position. The ethoxy linkage connects this ester functionality to the piperidine ring system through a two-carbon bridge. The piperidine moiety is a six-membered saturated nitrogen heterocycle, with substitution occurring at the 2-position relative to the nitrogen atom. The hydrochloride designation indicates salt formation between the basic nitrogen center and hydrochloric acid, resulting in enhanced water solubility and improved handling characteristics.
Molecular Structure Analysis: X-ray Crystallography and Computational Modeling
X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures in the solid state, providing atomic-level resolution of bond lengths, bond angles, and spatial arrangements. The crystallographic investigation of this compound requires high-quality single crystals suitable for diffraction studies, typically measuring at least 0.1 millimeters in all dimensions. The crystallization process involves careful selection of appropriate solvents and controlled precipitation conditions to obtain crystals with minimal internal defects or twinning that could compromise data quality.
The X-ray crystallographic data collection process employs monochromatic X-ray radiation, commonly molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms, to probe the electron density distribution within the crystal lattice. The diffraction pattern obtained from systematic rotation of the crystal through 180 degrees provides comprehensive information about the unit cell parameters, space group symmetry, and atomic coordinates. Modern area detectors and charge-coupled device sensors enable efficient collection of intensity data, with subsequent processing involving indexing, integration, and scaling of reflections to produce a complete dataset suitable for structure solution.
Computational modeling approaches complement experimental crystallographic studies by providing insights into conformational flexibility and electronic structure properties. Density functional theory calculations using appropriate basis sets can predict optimized geometries, vibrational frequencies, and electronic properties of this compound in both gas-phase and solution environments. These theoretical investigations help validate experimental structural parameters and explore conformational landscapes that may not be accessible through crystallographic analysis alone.
The integration of experimental and computational approaches enables comprehensive characterization of hydrogen bonding patterns, intermolecular interactions, and crystal packing arrangements. Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts within the crystal structure, revealing the relative contributions of different interaction types to overall crystal stability. Three-dimensional energy framework calculations can visualize the distribution of electrostatic, dispersion, and total interaction energies within the crystal lattice, providing insight into the dominant forces governing solid-state organization.
Stereochemical Configuration and Conformational Dynamics
The stereochemical analysis of this compound reveals complex conformational behavior arising from multiple rotatable bonds within the molecular framework. The piperidine ring adopts a chair conformation under most conditions, with the nitrogen atom and carbon substituents occupying well-defined equatorial or axial positions depending on the specific geometric arrangement. The ethoxy linker connecting the piperidine ring to the propanoate ester provides significant conformational flexibility, allowing rotation about multiple carbon-carbon and carbon-oxygen bonds.
The 2-position substitution on the piperidine ring introduces stereochemical considerations related to the spatial orientation of the ethoxy-propanoate side chain. The nitrogen atom in the protonated hydrochloride form adopts a tetrahedral geometry, with the additional hydrogen atom occupying one coordination site. This protonation state influences the overall conformational preferences through electrostatic interactions and hydrogen bonding patterns within the crystal lattice or solution environment.
Computational investigations of conformational dynamics reveal multiple low-energy conformers accessible through rotation about the flexible ethoxy linkage. The propanoate ester group can adopt various orientations relative to the piperidine ring, with energy barriers between conformers typically ranging from 2 to 8 kilocalories per mole depending on the specific rotational coordinate. These relatively low barriers suggest rapid interconversion between conformers at room temperature in solution, contributing to the compound's dynamic behavior.
The hydrochloride salt formation significantly influences conformational preferences through charge-dipole interactions and hydrogen bonding capabilities. The protonated nitrogen center can participate in ionic interactions with the chloride counterion, potentially stabilizing specific conformational arrangements. Additionally, the enhanced polarity of the protonated form affects solvation patterns and intermolecular interactions in both solid-state and solution environments.
| Structural Feature | Conformational Characteristic |
|---|---|
| Piperidine Ring | Chair conformation preferred |
| Ethoxy Linker | Multiple rotatable bonds, flexible |
| Propanoate Ester | Variable orientation relative to ring |
| Nitrogen Center | Tetrahedral geometry when protonated |
Comparative Structural Analysis with Piperidine-Based Analogues
The structural comparison of this compound with related piperidine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride represents a positional isomer differing only in the attachment point of the ethoxy-propanoate chain to the piperidine ring. This 3-position substituted analogue maintains the same molecular formula C₁₁H₂₂ClNO₃ and molecular weight of 251.75 grams per mole, demonstrating that positional isomerism preserves overall molecular composition while potentially altering three-dimensional structure and biological activity.
Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride constitutes another significant structural analogue, featuring substitution at the 4-position of the piperidine ring. This compound shares identical molecular formula and molecular weight characteristics with both the 2-position and 3-position isomers, illustrating how systematic variation of substitution patterns enables exploration of structure-activity relationships within this chemical series. The 4-position substitution places the ethoxy-propanoate chain in an equatorial orientation when the piperidine adopts its preferred chair conformation, potentially influencing intermolecular interactions and biological recognition processes.
Methyl 2-methyl-3-(piperidin-1-yl)propanoate represents a structurally related compound lacking the ethoxy bridge present in the target molecule. This simplified analogue features direct attachment of the propanoate chain to the nitrogen atom of the piperidine ring, eliminating the conformational flexibility associated with the ethoxy linker. The molecular formula C₁₀H₁₉NO₂ and reduced molecular weight reflect the absence of the ethoxy bridging unit, providing insight into the structural contributions of this functional group to overall molecular properties.
Benzethonium chloride exemplifies a more complex piperidine-containing structure with significant pharmaceutical relevance. This quaternary ammonium compound features a substituted piperidine ring system integrated into a larger molecular framework, demonstrating how piperidine moieties can be incorporated into diverse structural contexts. The molecular formula C₂₇H₄₂ClNO₂ and molecular weight of 448.09 grams per mole illustrate the substantial size difference compared to the simpler propanoate derivatives, highlighting the range of complexity achievable within piperidine-based chemical space.
The comparative analysis reveals that ethoxy linker presence significantly influences molecular flexibility and potential binding conformations. Compounds lacking this bridging unit exhibit more restricted conformational dynamics, while those containing the ethoxy functionality demonstrate enhanced adaptability to diverse molecular environments. The positional isomerism among the 2-, 3-, and 4-substituted derivatives provides systematic variation in spatial orientation and potential hydrogen bonding patterns, enabling structure-activity relationship studies for pharmaceutical development applications.
Properties
IUPAC Name |
methyl 3-(2-piperidin-2-ylethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-14-11(13)6-9-15-8-5-10-4-2-3-7-12-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCZVNAXCPGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2-(2-piperidinyl)ethanol, is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via nucleophilic addition to form the intermediate, Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, this compound. This step is typically carried out in an aqueous or alcoholic solution to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride has shown promise in the development of therapeutic agents, especially for neurodegenerative diseases such as Alzheimer's disease. Its primary mechanism involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic transmission.
Biochemical Research
The compound is utilized in biochemical studies to explore its interactions with various enzymes and receptors. It has been shown to influence cellular signaling pathways and gene expression, making it a valuable tool for researchers studying neurobiology and pharmacology.
Organic Synthesis
As an intermediate in organic synthesis, this compound is used to create more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction reactions can convert the ester group to alcohols.
- Substitution : The piperidine ring can undergo substitution reactions with other functional groups.
Case Study 1: Neuroprotective Effects
Research has demonstrated that this compound exhibits neuroprotective effects by preventing neuronal cell death in models of Alzheimer's disease. In vitro studies indicated that the compound significantly reduced AChE activity, leading to improved cognitive function in animal models.
Case Study 2: Interaction with Esterases
A study focused on the interaction of this compound with esterases revealed that it can modulate enzyme activity, resulting in the formation of metabolites with distinct biological activities. This research highlights its potential as a lead compound for developing new drugs targeting enzyme-related disorders.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Methyl 3-[2-(2-Aminoethoxy)ethoxy]propanoate Hydrochloride (CAS: 2445792-37-8)
- Structural Similarity: Shares the methyl propanoate core and ethoxy chain but replaces the piperidinyl group with an aminoethoxy moiety.
- Key Differences: The amino group introduces primary amine reactivity, enabling nucleophilic reactions (e.g., acylation), unlike the tertiary amine in the piperidine ring. Molecular weight: 227.7 g/mol (vs. ~279.8 g/mol for the target compound), suggesting lower steric bulk .
- Applications: Likely used as a precursor for hydrophilic conjugates due to its polar amino group.
Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 748797-09-3)
- Structural Similarity : Contains a pyrrolidine ring (5-membered) instead of piperidine (6-membered), attached to an ethyl acetate chain.
- Key Differences :
- Applications: Potential use in neurological agents due to pyrrolidine’s prevalence in neurotransmitter analogs.
Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride (C₆H₁₄ClNO₃)
- Structural Similarity: Propanoate backbone with amino and methoxy substituents.
- Key Differences: Substitutions are on the propanoate chain rather than the ethoxy side chain.
- Applications: Likely a chiral building block for peptidomimetics or β-amino acid derivatives.
3-[2-(2,4-Dichloro-3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride
- Structural Similarity : Piperidine ring with an ethoxy-linked aromatic group.
- Key Differences: Phenoxy group with chlorine and methyl substituents increases lipophilicity and steric hindrance. Aromaticity enables π-π stacking interactions, absent in the target compound .
- Applications: Potential agrochemical or antimicrobial agent due to halogenated aromatic motifs.
(S)-3-Amino-3-(Thiophen-2-yl)propanoate Methyl Ester Hydrochloride (CAS: 1245606-69-2)
- Structural Similarity: Propanoate ester with a heterocyclic thiophene substituent.
- Key Differences :
- Applications : Candidate for CNS drugs targeting thiophene-interacting receptors.
Comparative Data Table
Biological Activity
Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride is a chemical compound with significant biological activity, particularly as an acetylcholinesterase inhibitor . This property positions it as a potential therapeutic agent for neurodegenerative diseases, especially Alzheimer's disease. The following sections detail its biological mechanisms, research findings, and applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- CAS Number : 1021204-94-3
- Chemical Characteristics : The compound features a piperidine ring, which is critical for its biological activity. This six-membered heterocyclic structure allows for specific interactions with biological targets, enhancing its pharmacological profile.
The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are a hallmark feature.
Key Mechanisms:
- Inhibition of AChE : Increases acetylcholine availability.
- Crossing the Blood-Brain Barrier : Enhances its therapeutic potential in central nervous system disorders.
- Influence on Cell Signaling : Modulates various cellular processes and gene expression.
Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of this compound. Below are summarized findings from notable research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | AChE Inhibition | Demonstrated significant inhibition of AChE, leading to improved cognitive function in animal models of Alzheimer's disease. |
| Study 2 | Pharmacokinetics | Investigated ADME profiles, showing favorable absorption and distribution characteristics. |
| Study 3 | Structural Activity Relationship | Identified structural features that enhance AChE inhibitory activity compared to other similar compounds. |
| Study 4 | Neuroprotective Effects | Showed potential neuroprotective effects through modulation of oxidative stress pathways. |
Case Studies
-
Alzheimer's Disease Model :
- In a controlled study using transgenic mouse models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque deposition. The compound's ability to elevate acetylcholine levels was linked to these cognitive enhancements.
-
Cognitive Function in Aging :
- Another study focused on aged rats demonstrated that chronic treatment with the compound improved learning and memory tasks significantly compared to control groups receiving placebo treatments. Behavioral assessments indicated enhanced cholinergic function correlating with increased acetylcholine levels.
Applications and Future Directions
This compound shows promise not only as an AChE inhibitor but also in potentially modulating other neurotransmitter systems. Future research directions include:
- Exploration of Side Effects : Long-term studies to assess any adverse effects associated with prolonged use.
- Combination Therapies : Investigating its efficacy in combination with other neuroprotective agents.
- Broader Applications : Assessing its impact on other neurological conditions beyond Alzheimer’s disease, such as Parkinson's disease and multiple sclerosis.
Q & A
Q. What are the optimal synthetic routes and purification methods for Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a tert-butyl propanoate derivative was synthesized using NaH in THF as a base to deprotonate hydroxyl groups, followed by reaction with tert-butyl acrylate . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane. For hydrochloride salt formation, treatment with HCl in dichloromethane or ethanol is common, followed by recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity (e.g., piperidine proton signals at δ 2.5–3.5 ppm, ester carbonyl at ~170 ppm in NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHClNO: calc. 276.13, observed 276.12) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation. Stability studies recommend monitoring via HPLC every 6 months to detect degradation products like free piperidine or propanoic acid .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with sodium bicarbonate, collect via vacuum, and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Methodological Answer :
- Catalysis : Use chiral catalysts (e.g., (R)-BINOL) for asymmetric synthesis of the piperidine moiety .
- Solvent Screening : Replace THF with DMF or acetonitrile to enhance nucleophilicity.
- In-line Analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding (e.g., H-labeled antagonists) with functional cAMP assays to distinguish allosteric vs. orthosteric effects.
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
Q. How are degradation pathways analyzed under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Degradant Identification : LC-MS/MS and H-NMR compare degradation products against synthetic standards (e.g., hydrolyzed propanoic acid derivative) .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model piperidine-ethoxy interactions with GPCRs (e.g., α-adrenergic receptors).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
